Benzeneethanol-d5
Overview
Description
Benzeneethanol-d5, also known as deuterated benzeneethanol, is a deuterium-labeled compound where five hydrogen atoms in benzeneethanol are replaced by deuterium. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a solvent or reference standard due to its unique isotopic properties. The presence of deuterium atoms helps in reducing background signals in NMR spectra, making it easier to analyze the chemical environment of other nuclei.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneethanol-d5 can be synthesized through several methods. One common approach involves the deuteration of benzeneethanol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, this compound is produced by catalytic hydrogenation of benzeneethanol in the presence of deuterium oxide (D2O). The process involves the use of a deuterium exchange catalyst, which facilitates the replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: Benzeneethanol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzeneacetaldehyde-d5 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to benzeneethane-d5 using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) under reflux conditions.
Major Products Formed:
Oxidation: Benzeneacetaldehyde-d5.
Reduction: Benzeneethane-d5.
Substitution: Benzeneethanol derivatives with various functional groups.
Scientific Research Applications
Benzeneethanol-d5 has several applications in scientific research:
Chemistry: Used as a solvent and reference standard in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzeneethanol-d5 is primarily related to its role as a deuterated solvent or reference standard in NMR spectroscopy. The deuterium atoms in this compound do not produce significant background signals in the NMR spectrum, allowing for clearer observation of the chemical environment of other nuclei. This property is particularly useful in studying complex organic molecules and their interactions.
Comparison with Similar Compounds
Benzeneethanol: The non-deuterated form of benzeneethanol.
Benzeneethane-d5: A fully deuterated derivative of benzeneethane.
Benzeneacetaldehyde-d5: A deuterated form of benzeneacetaldehyde.
Uniqueness: Benzeneethanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy. The reduced background signals and enhanced resolution make it an invaluable tool for researchers studying the structure and dynamics of organic molecules. Additionally, the isotopic labeling allows for precise tracing in metabolic and pharmacokinetic studies.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCO)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470349 | |
Record name | Benzeneethanol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35845-63-7 | |
Record name | Benzeneethanol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35845-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.